molecular formula C10H12BrNO2 B1375151 2-Bromo-n-(3-methoxybenzyl)acetamide CAS No. 936356-12-6

2-Bromo-n-(3-methoxybenzyl)acetamide

Cat. No.: B1375151
CAS No.: 936356-12-6
M. Wt: 258.11 g/mol
InChI Key: MVKIBUNXBLOJPG-UHFFFAOYSA-N
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Description

2-Bromo-n-(3-methoxybenzyl)acetamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and an acetamide moiety attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide typically involves the reaction of 3-methoxybenzylamine with 2-bromoacetyl bromide. The general procedure includes:

  • Dissolving 3-methoxybenzylamine in anhydrous dichloromethane.
  • Adding 2-bromoacetyl bromide dropwise to the solution at 0°C.
  • Allowing the reaction mixture to warm to ambient temperature and stirring for 30 minutes.
  • Adding an aqueous solution of saturated sodium bicarbonate to the mixture.
  • Extracting the organic layer and washing it with saturated sodium bicarbonate solution.
  • Drying the organic extracts over anhydrous magnesium sulfate and concentrating in vacuo .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-n-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acetamide moiety can be reduced to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

Scientific Research Applications

2-Bromo-n-(3-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-n-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

  • 2-Bromo-n-(2-methoxybenzyl)acetamide
  • 2-Bromo-n-(4-methoxybenzyl)acetamide

Comparison:

Properties

IUPAC Name

2-bromo-N-[(3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKIBUNXBLOJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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